molecular formula C9H7FN2O2 B12846446 methyl 5-fluoro-1H-benzimidazole-4-carboxylate

methyl 5-fluoro-1H-benzimidazole-4-carboxylate

Cat. No.: B12846446
M. Wt: 194.16 g/mol
InChI Key: OGYLNVJICSDEGI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amido-nitrile intermediate, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzimidazoles .

Scientific Research Applications

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .

Properties

IUPAC Name

methyl 5-fluoro-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYLNVJICSDEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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